
2-Hexyl-2-decenal
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Overview
Description
2-Hexyl-2-decenal (CAS 13893-39-5) is a branched α,β-unsaturated aldehyde with the molecular formula C₁₆H₃₀O and a molecular weight of 238.41 g/mol. It exists as a mixture of cis- and trans-isomers, with commercial grades typically offering ≥95% purity . This compound is synthesized via the self-aldol condensation of decanal, resulting in a long-chain aldehyde with a fruity, citrus-like aroma . It is primarily used in fragrances and flavors due to its attractive organoleptic properties and is classified under FEMA GRAS number 4786 . Notably, it is restricted in fragrance applications but permitted in flavors at concentrations up to 5 ppm .
Preparation Methods
2-Hexyl-2-decenal can be synthesized through various methods. One common synthetic route involves the aldol condensation reaction between hexanal and decanal under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve the use of catalysts to increase the yield and purity of the compound .
Chemical Reactions Analysis
2-Hexyl-2-decenal undergoes several types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
1. Synthesis of Guerbet Alcohols
One major application of 2-hexyl-2-decenal is in the synthesis of Guerbet alcohols, which are important intermediates for the production of lubricants and surfactants. The compound can be synthesized through biotransformation processes using recombinant whole-cell catalysts that facilitate the double reduction of carbon-carbon and carbon-oxygen bonds. This method has shown significant efficiency in producing high yields of Guerbet alcohols from this compound as a precursor .
2. Aldol Condensation Reactions
this compound has also been utilized in aldol condensation reactions to produce larger molecular weight compounds. For example, it can be generated from octanal through catalytic processes involving hydrotalcites, which serve as effective catalysts for this transformation. Research indicates that yields of up to 60% for this compound can be achieved under optimized conditions .
Catalytic Applications
1. Catalysis Using Mixed Oxides
The compound has been explored as a product in catalytic systems involving mixed metal oxides (such as Mg-Al hydrotalcites). These materials have demonstrated their ability to promote the self-condensation of octanal to yield this compound efficiently. The selectivity and yield depend significantly on the catalyst composition and reaction conditions, highlighting the importance of catalyst design in enhancing product formation .
2. Chemoselective Hydrogenation
In addition to its role in aldol reactions, this compound can undergo chemoselective hydrogenation to form 2-hexyl-2-decen-1-ol. This transformation is facilitated by heterogeneous basic catalysts and involves a Meerwein-Ponndorf-Verley mechanism, where secondary alcohols act as hydrogen donors .
Fragrance Industry
1. Use as a Fragrance Compound
Due to its pleasant odor profile, this compound is employed in the fragrance industry. Its unique scent characteristics make it suitable for use in perfumes and personal care products. The compound's volatility and stability contribute to its effectiveness as a fragrance enhancer in various formulations .
Environmental Studies
1. Detection in Environmental Samples
Research has also identified the presence of this compound in environmental samples, particularly in water bodies affected by anthropogenic activities. Studies conducted on water samples from L'Albufera Natural Park in Spain revealed the detection of this compound, indicating its potential environmental impact and the need for monitoring its levels due to its industrial applications .
Summary Table of Applications
Application Area | Details |
---|---|
Chemical Synthesis | Precursor for Guerbet alcohols; used in biotransformation processes for high-yield synthesis |
Catalysis | Involved in aldol condensation reactions; produced via mixed metal oxide catalysts |
Fragrance Industry | Used as a fragrance compound due to its pleasant odor profile |
Environmental Studies | Detected in environmental samples; highlights need for monitoring due to industrial use |
Mechanism of Action
The mechanism of action of 2-Hexyl-2-decenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aldol Condensation Products
2-Hexyl-2-decenal belongs to a family of α,β-unsaturated aldehydes formed via aldol condensation. Key analogs include:
Structural and Functional Insights :
- Chain Length : Increasing alkyl chain length (e.g., C₁₂ → C₁₆ → C₂₀) correlates with higher molecular weight, reduced volatility, and altered scent profiles. For example, this compound (C₁₆) has a boiling point of 148–149°C at 5 Torr and a density of 0.8483 g/cm³ , making it less volatile than shorter-chain analogs like 2-butyl-2-octenal .
- Aroma Profile: These aldehydes contribute to citrus and green notes in essential oils, with this compound specifically noted for its role in folded cold-pressed orange oil .
Hexyl Cinnamic Aldehyde (HCA)
Hexyl cinnamic aldehyde (HCA; C₁₅H₂₀O) is another fragrance aldehyde but differs structurally due to its aromatic phenyl group. Key comparisons:
Regulatory Differences: While this compound is prohibited in fragrances, HCA is widely used in non-skin-contact products. However, this compound’s presence as an impurity in HCA is tightly controlled (≤2% w/w) due to quality concerns .
Shorter-Chain α,β-unsaturated Aldehydes
Examples include 2-ethyl-2-hexenal (C₈H₁₄O) and 2-methylenehexanal (C₇H₁₂O):
Compound | Molecular Formula | Key Properties | Applications |
---|---|---|---|
2-Ethyl-2-hexenal | C₈H₁₄O | Boiling point: ~150°C (est.) | Industrial solvents |
2-Methylenehexanal | C₇H₁₂O | Highly volatile; pungent odor | Specialty chemicals |
Contrast with this compound : Shorter chains increase volatility and reduce stability, limiting their use in long-lasting fragrances.
Biological Activity
2-Hexyl-2-decenal, a long-chain aldehyde with the chemical formula C₁₆H₃₀O, has garnered attention in various fields due to its potential biological activities. This compound is primarily recognized for its role as a pheromone in certain insect species, but its applications extend into medicinal and industrial domains as well. This article examines the biological activity of this compound, supported by empirical data, case studies, and research findings.
This compound is characterized by its long carbon chain and aldehyde functional group. It is known for its volatility and distinct odor, which makes it valuable in the flavors and fragrances industry. The compound can undergo various chemical reactions such as oxidation to form carboxylic acids and reduction to produce alcohols.
Pheromonal Role
Research indicates that this compound functions as a pheromone in specific insect species, playing a crucial role in communication and mating behaviors. For instance, studies have documented its effectiveness in attracting mates in certain moth species, which rely on chemical signals for reproduction .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits inhibitory effects against bacteria and fungi, suggesting potential applications in food preservation and medical therapeutics .
Cytotoxic Effects
Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. In a study comparing several bioactive compounds, it was found that this compound induced apoptosis in specific cancer cells, highlighting its potential as an anti-cancer agent .
The biological mechanisms underlying the activities of this compound involve its interaction with cellular receptors and pathways. The compound acts as a signaling molecule that can bind to specific receptors on target cells, triggering various cellular responses such as apoptosis or antimicrobial action .
Case Study 1: Insect Behavior
A study conducted on moth species demonstrated that the release of this compound significantly increased mating success rates. The compound was synthesized and applied in field tests, showing that males were more likely to find females when exposed to this pheromone.
Case Study 2: Antimicrobial Testing
In laboratory settings, this compound was tested against common foodborne pathogens such as Salmonella and E. coli. Results indicated a notable reduction in bacterial counts when exposed to varying concentrations of the compound, supporting its use as a natural preservative .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the purity and structural integrity of 2-hexyl-2-decenal in synthetic samples?
- Methodological Answer :
- Chromatographic Analysis : Use gas chromatography-mass spectrometry (GC-MS) to quantify purity and detect impurities. Calibrate with certified reference materials (CRMs) for accuracy .
- Spectroscopic Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the aldehyde functional group and alkyl chain configuration. Compare spectra with Sigma-Aldrich’s reported data for cis/trans isomer mixtures .
- Stabilization Considerations : Include stabilizers (e.g., antioxidants) during analysis to prevent oxidative degradation, as commercial samples are stabilized ≥95% .
Q. How can researchers design experiments to synthesize this compound while minimizing isomer formation?
- Methodological Answer :
- Reaction Optimization : Use controlled aldol condensation conditions (e.g., temperature <50°C, inert atmosphere) to reduce side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .
- Catalyst Selection : Test Lewis acid catalysts (e.g., ZnCl₂) for regioselectivity. Compare yields and isomer ratios using GC-MS .
- Isomer Separation : Apply fractional distillation or preparative HPLC to isolate cis/trans isomers. Validate separation efficiency via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported toxicity data for this compound across studies?
- Methodological Answer :
- Data Harmonization : Cross-reference toxicity databases (e.g., PubChem, CAS Common Chemistry) and note testing conditions (e.g., in vitro vs. in vivo models). The Good Scents Company reports no determined toxicity, suggesting gaps requiring OECD guideline-compliant assays .
- Mechanistic Studies : Conduct cytotoxicity assays (e.g., MTT on human keratinocytes) to resolve contradictions. Include positive/negative controls and blinded analysis to reduce bias .
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from heterogeneous studies, weighting results by sample size and methodology rigor .
Q. What experimental strategies can resolve challenges in quantifying this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via UV-Vis spectroscopy and quantify residual aldehyde content .
- Degradation Pathway Mapping : Use high-resolution LC-MS/MS to identify degradation products (e.g., oxidation to carboxylic acids). Compare pathways in light vs. dark conditions .
- Stabilizer Screening : Test additives (e.g., BHT, tocopherols) for efficacy. Use factorial design experiments to optimize stabilizer concentrations .
Q. How can researchers improve the sensitivity of this compound detection in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Sample Preparation : Implement solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate the compound. Validate recovery rates using spiked matrices .
- Advanced Detection : Utilize tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for enhanced specificity. Optimize ionization parameters (e.g., ESI vs. APCI) .
- Matrix Effect Mitigation : Apply matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to correct for signal suppression/enhancement .
Q. Key Research Gaps and Recommendations
- Isomer-Specific Bioactivity : No studies differentiate cis/trans isomer effects. Prioritize enantioselective synthesis and bioassays .
- Environmental Fate Data : Lack of biodegradation or bioaccumulation data. Conduct OECD 301/305 guideline studies .
- Mechanistic Toxicology : Unknown molecular targets. Apply proteomics/transcriptomics to elucidate pathways .
Properties
CAS No. |
64935-39-3 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(E)-2-hexyldec-2-enal |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+ |
InChI Key |
RSBRHLFCWKXUSQ-JQIJEIRASA-N |
Isomeric SMILES |
CCCCCCC/C=C(\CCCCCC)/C=O |
Canonical SMILES |
CCCCCCCC=C(CCCCCC)C=O |
Origin of Product |
United States |
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